(Dichloromethyl)(methoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dichloromethyl)(methoxy)dimethylsilane is an organosilicon compound with the molecular formula C5H12Cl2OSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound is characterized by the presence of both chloromethyl and methoxy groups attached to a dimethylsilane backbone, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (Dichloromethyl)(methoxy)dimethylsilane typically involves the reaction of chloromethyl dimethylchlorosilane with methanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
ClCH2Si(CH3)2Cl+CH3OH→ClCH2Si(CH3)2OCH3+HCl
The reaction is usually conducted at a temperature range of 40 to 90 degrees Celsius for 0.5 to 4 hours, followed by atmospheric distillation to purify the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process includes steps such as cryogenic trapping to collect by-products like methyl chloride and methyl formate, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Dichloromethyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Hydrolysis: The methoxy group can be hydrolyzed to form silanols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like lacunary polyoxotungstate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Water or aqueous acids/bases.
Major Products:
Oxidation: (Chloromethyl)dimethylsilanol.
Substitution: Various substituted organosilicon compounds.
Hydrolysis: (Chloromethyl)dimethylsilanol.
Scientific Research Applications
(Dichloromethyl)(methoxy)dimethylsilane is used in a wide range of scientific research applications, including:
Chemistry: As a precursor in the synthesis of other organosilicon compounds and as a reagent in formylation reactions.
Biology: In the study of silanol-based biomolecules and their interactions.
Industry: Used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of (Dichloromethyl)(methoxy)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the methoxy group can undergo hydrolysis to form silanols. These reactions are facilitated by the silicon atom, which can stabilize the transition states and intermediates through its ability to form hypervalent bonds .
Comparison with Similar Compounds
- (Chloromethyl)dimethylchlorosilane
- (Chloromethyl)dimethylsilanol
- Dichlorodimethylsilane
Comparison:
- (Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
- (Chloromethyl)dimethylsilanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
- Dichlorodimethylsilane: Lacks both the chloromethyl and methoxy groups, making it less versatile in organic synthesis .
(Dichloromethyl)(methoxy)dimethylsilane stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
dichloromethyl-methoxy-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2OSi/c1-7-8(2,3)4(5)6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGRWIBMLFVNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.